Ethyl 4-chloro-2,2-dimethylbutanoate

Beschreibung

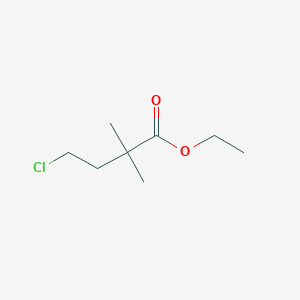

Ethyl 4-chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂) is a chlorinated ester characterized by a branched alkyl chain with chloro and methyl substituents. Its molecular structure includes a 4-chloro group and two methyl groups at the 2-position (SMILES: CCOC(=O)C(C)(C)CCCl), conferring steric hindrance and influencing reactivity . The compound has a molecular weight of 178.65 g/mol and a predicted collision cross-section (CCS) of 137.9 Ų for the [M+H]+ adduct, as determined via ion mobility spectrometry .

It is utilized in synthetic chemistry, notably in palladium-catalyzed C–H functionalization reactions, where it serves as a precursor for alcohols (e.g., 4-chloro-2,2-dimethylbutan-1-ol, synthesized in 65% yield) .

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPXZPHIALBTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444976 | |

| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53840-29-2 | |

| Record name | ethyl 4-chloro-2,2-dimethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-2,2-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylbutanoate can be synthesized through the esterification of 4-chloro-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-2,2-dimethylbutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,2-dimethylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.

Hydrolysis: 4-chloro-2,2-dimethylbutanoic acid and ethanol.

Reduction: 4-chloro-2,2-dimethylbutanol.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Ethyl 4-chloro-2,2-dimethylbutanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of drugs targeting specific diseases.

Case Study: Synthesis of Statins

A notable application is in the synthesis of statins, which are widely used to lower cholesterol levels. The compound serves as a precursor for creating chiral intermediates necessary for the production of these important medications .

Agrochemical Development

The compound has been explored for its potential use in agrochemicals, particularly as a herbicide and fungicide. Its biological activity against pests makes it a candidate for developing effective agricultural products.

Research Findings:

Studies have indicated that derivatives of this compound exhibit significant herbicidal activity against common agricultural weeds, providing an avenue for sustainable farming practices .

Research has shown that this compound possesses various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

In vitro studies have demonstrated that this compound exhibits effectiveness against several Gram-positive bacteria, including Staphylococcus aureus. The presence of the chloro group enhances its membrane permeability, contributing to its antimicrobial efficacy .

Anti-inflammatory Potential:

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for statins | Essential for creating chiral intermediates |

| Agrochemicals | Herbicide and fungicide development | Significant activity against agricultural pests |

| Biological Activity | Antimicrobial and anti-inflammatory properties | Effective against Staphylococcus aureus |

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-2,2-dimethylbutanoate involves its reactivity as an ester and the presence of the chloro group. The ester group can undergo hydrolysis or reduction, while the chloro group can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular and Physical Properties

Reactivity and Functional Group Analysis

- Halogen Influence: The chloro group in this compound facilitates nucleophilic substitution but is less reactive than bromine in Ethyl 4-bromo-2-methylbutanoate due to weaker C–Br bond polarization .

- Steric Effects: The 2,2-dimethyl groups in the target compound reduce accessibility to the carbonyl group, slowing ester hydrolysis compared to Ethyl 4-chloro-2-methylbutanoate .

- Applications: Target Compound: Used in Pd-catalyzed reductions to synthesize alcohols (e.g., 4-chloro-2,2-dimethylbutan-1-ol) . Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate: Nitrile functionality enables participation in cycloaddition reactions for heterocycle synthesis .

Collision Cross-Section (CCS) and Analytical Data

Biologische Aktivität

Ethyl 4-chloro-2,2-dimethylbutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 4-chloro-2,2-dimethylbutanoic acid. Its molecular formula is , and it typically appears as a colorless to light yellow liquid with a purity of around 95% . The compound is synthesized through various methods, including reactions involving bromo-substituted compounds and esters .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . For instance, a study demonstrated that administering a dose of 20 mg/kg significantly reduced carrageenan-induced paw edema in rats, suggesting its potential use in treating inflammatory conditions.

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has also been evaluated for analgesic activity. Comparative studies have indicated that it may provide pain relief comparable to established analgesics like Piroxicam and Meloxicam, particularly in models of acute pain .

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It appears to inhibit the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, leading to reduced inflammation and pain . Furthermore, its structural characteristics allow it to interact with various biological targets, enhancing its pharmacological profile.

1. Anti-inflammatory Study

A notable study investigated the anti-inflammatory effects of this compound using a carrageenan-induced edema model. The results indicated a significant reduction in paw swelling at both 20 mg/kg and higher doses compared to control groups. This suggests that the compound may be effective in managing conditions characterized by inflammation .

2. Analgesic Efficacy

Another research effort focused on the analgesic properties of this compound. In this study, various doses were tested against established analgesics. This compound exhibited comparable efficacy in reducing pain responses in animal models, indicating its potential as an alternative analgesic agent .

Comparative Biological Activity Table

| Activity | This compound | Piroxicam | Meloxicam |

|---|---|---|---|

| Anti-inflammatory | Significant reduction in edema | Effective | Effective |

| Analgesic | Comparable efficacy | High efficacy | High efficacy |

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-chloro-2,2-dimethylbutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chlorination of ethyl 2,2-dimethylbutanoate using reagents like POCl₃ or SOCl₂ under anhydrous conditions. Optimization involves controlling reaction temperature (typically 80–120°C) and stoichiometric ratios (1:1.2 ester-to-chlorinating agent). Post-synthesis, purification via fractional distillation or column chromatography (using ethyl acetate/hexane eluents) is recommended due to potential byproducts . Solubility in ethyl acetate and THF facilitates recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) identifies structural features, with the chlorine atom causing distinct deshielding in adjacent protons.

- Gas chromatography (GC) or HPLC with polar columns (e.g., DB-Wax) ensures purity assessment, leveraging retention indices .

- Specific optical rotation measurements (if chiral) using acetonitrile solutions (e.g., 0.5% w/v) can confirm enantiomeric composition .

- FT-IR detects ester carbonyl (~1740 cm⁻¹) and C-Cl (~550–850 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Chlorinated esters may release HCl vapors upon decomposition; neutralization traps (e.g., sodium bicarbonate) are advised. Storage in airtight containers under inert gas (N₂/Ar) prevents hydrolysis. Emergency procedures include flushing eyes with water (15 mins) and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence nucleophilic substitution reactions of this compound?

- Methodological Answer : The dimethyl groups create significant steric hindrance, slowing SN₂ mechanisms. Kinetic studies using varying nucleophiles (e.g., KCN, NaN₃) in polar aprotic solvents (DMF, DMSO) show preference for SN₁ pathways under acidic conditions. Comparative analysis with non-methylated analogs (e.g., ethyl 4-chlorobutanoate) reveals reduced reaction rates (40–60% slower) via GC monitoring .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent purity, temperature, and measurement methods. Standardize protocols using HPLC-grade solvents and controlled temperatures (25±0.5°C). For example, solubility in ethyl acetate ranges from 120–150 mg/mL depending on water content (<0.1% vs. 0.5%). Validate via gravimetric analysis after vacuum filtration .

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) enhances resolution. Circular dichroism (CD) spectroscopy at 220–250 nm quantifies enantiomeric excess (ee), validated against racemic standards .

Q. What role does the chlorine substituent play in the compound’s reactivity under cross-coupling conditions?

- Methodological Answer : The electron-withdrawing Cl group activates the β-carbon for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and arylboronic acids in THF/water (3:1). Comparative TLC tracking shows 70–85% yield improvements over non-chlorinated analogs due to enhanced electrophilicity .

Q. How can hydrolysis kinetics of this compound be studied under physiological pH conditions?

- Methodological Answer : Conduct pH-dependent hydrolysis (pH 2–10) at 37°C using buffer systems (e.g., phosphate, citrate). Monitor ester degradation via UV-Vis at 210 nm (ester carbonyl absorbance) or LC-MS. Pseudo-first-order kinetics are observed, with rate constants (k) increasing 3-fold from pH 7 to 10 due to hydroxide ion catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.